3-(4-Isopropylphenoxy)propan-1-amine
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Overview
Description
3-(4-Isopropylphenoxy)propan-1-amine is an organic compound with the molecular formula C12H19NO. It is characterized by the presence of an amine group attached to a propan-1-amine backbone, which is further substituted with a 4-isopropylphenoxy group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Isopropylphenoxy)propan-1-amine typically involves the reaction of 4-isopropylphenol with 3-chloropropan-1-amine under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion attacks the carbon atom bearing the chlorine atom, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may involve the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
3-(4-Isopropylphenoxy)propan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
3-(4-Isopropylphenoxy)propan-1-amine finds applications in various fields of scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Isopropylphenoxy)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-(4-Isopropylphenyl)-1-propanamine: Similar in structure but lacks the phenoxy group.
4-(Isopropylphenoxy)propan-1-amine: Similar but with different substitution patterns on the phenyl ring.
Uniqueness
3-(4-Isopropylphenoxy)propan-1-amine is unique due to the presence of both the isopropyl and phenoxy groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H19NO |
---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
3-(4-propan-2-ylphenoxy)propan-1-amine |
InChI |
InChI=1S/C12H19NO/c1-10(2)11-4-6-12(7-5-11)14-9-3-8-13/h4-7,10H,3,8-9,13H2,1-2H3 |
InChI Key |
ZITWYWUAOUIFSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCCCN |
Origin of Product |
United States |
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